4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-7-9(15)3-5-11(13)10-4-2-8(14(17)18)6-12(10)16/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPHDXJBZNTXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691075 | |
| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-23-3 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-chloro-2-fluoro-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronic Acid Synthesis (Intermediate B Preparation)
The 4-chloro-2-methoxybenzeneboronic acid component is synthesized via directed ortho-metalation (DoM) strategies, as detailed in US8822730B2:
Reaction Scheme
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Lithiation Temperature | -78°C to -40°C | <±5% yield |
| B(OMe)3 Equivalents | 1.2-1.5 eq | 15% variance |
| Quench Method | NH4Cl(sat)/EtOAc | Prevents diol formation |
This method achieves 78-82% isolated yield when using acetonitrile/water phase separation with NaCl salting-out. The boronic acid remains solution-stable for >48h in degassed THF at -20°C.
Halogenated Benzoic Acid Synthesis (Intermediate A)
3-Fluoro-4-bromobenzoic acid is prepared via radical bromination followed by controlled hydrolysis, adapting methodologies from CN114790134A:
Bromination Conditions
-
Substrate: 3-Fluorobenzoic acid
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Reagent: NBS (1.05 eq)
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Initiator: AIBN (0.1 eq)
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Solvent: CCl4 at reflux (76°C)
-
Yield: 89% (HPLC purity >98%)
Decarboxylation Risks
Maintaining pH >9 during workup prevents undesired decarboxylation, with 0.5M NaOH proving optimal for carboxylate stabilization.
Coupling Reaction Engineering
The critical Suzuki-Miyaura coupling employs Pd(PPh3)4 (2 mol%) with the following optimized conditions:
Reaction Matrix
| Component | Specification |
|---|---|
| Solvent System | DME/H2O (4:1 v/v) |
| Base | K2CO3 (3.0 eq) |
| Temperature | 80°C (microwave) |
| Reaction Time | 45 min (95% conversion) |
Performance Metrics
-
Turnover Number (TON): 48
-
Turnover Frequency (TOF): 64 h⁻¹
-
E-Factor: 8.7 (including catalyst recovery)
Post-coupling, acidic workup (2M HCl) precipitates the crude biaryl product, which is recrystallized from ethanol/water (7:3) to achieve 91% purity. Final saponification using KOH/EtOH (reflux, 6h) provides the target acid in 86% yield.
Alternative Synthetic Pathways
Ullmann-Type Coupling Approach
While less efficient than Suzuki methodology, copper-mediated couplings show promise for low-cost production:
Catalytic System
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
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Cs2CO3 (2.5 eq) in DMF at 120°C
Limitations
-
62% maximum yield
-
Significant homocoupling byproducts (18-22%)
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Requires stringent oxygen exclusion
Directed C-H Functionalization
Emerging methodologies using Pd(II)/NHC catalysts enable direct coupling without pre-halogenation:
Key Advancement
-
Substrate: 3-Fluorobenzoic acid + 4-Chloro-2-methoxyiodobenzene
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Catalyst: Pd(OAc)2/JohnPhos (5 mol%)
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Oxidant: Ag2CO3 (2.0 eq)
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Yield: 74% (single isomer)
This route eliminates boronic acid synthesis steps but currently suffers from catalyst cost constraints.
Purification and Analytical Characterization
Final product quality is assured through multi-stage crystallization:
Crystallization Protocol
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Initial precipitation from HCl(aq) (pH 2)
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Activated carbon treatment (5% w/w) in boiling EtOH
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Gradient cooling (70°C → 4°C over 8h)
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (d, J=7.8 Hz, 1H, Ar-H) |
| δ 6.95 (s, 1H, OCH3) | |
| ¹⁹F NMR | δ -112.4 ppm (d, J=9.1 Hz) |
| HPLC | tR=6.78 min (98.4% area) |
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the chloro or fluoro groups to hydrogen.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids.
Scientific Research Applications
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chloro, methoxy, and fluoro groups can enhance its binding affinity and specificity through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table compares substituents, molecular weights, and key properties of 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid with related compounds:
Key Observations:
- Substituent Position Effects : The position of chlorine and methoxy groups on the phenyl ring significantly impacts biological activity. For example, this compound and its isomer 4-(2-Chloro-5-methoxyphenyl)-3-fluorobenzoic acid (CAS: 1261904-84-0) differ in steric and electronic properties due to substituent arrangement .
- Functional Group Influence: The chloromethyl group in 4-(chloromethyl)-3-fluorobenzoic acid (CAS: 1565375-97-4) increases reactivity for nucleophilic substitution, whereas the aminomethyl group in 4-(aminomethyl)-3-fluorobenzoic acid enhances solubility for biomedical applications .
Biological Activity
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : CHClF O
- Molecular Weight : 284.70 g/mol
- CAS Number : 1261970-23-3
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, influencing various cellular pathways. The presence of fluorine and chlorine atoms enhances its reactivity and interaction with biomolecules, which can lead to modulation of enzyme activity or receptor binding.
Biological Activities
- Antimicrobial Activity : Initial studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models, likely through inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Research suggests that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antitumor | Inhibition of cancer cell growth |
Case Study 1: Antimicrobial Evaluation
In a study assessing its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating significant antimicrobial activity.
Case Study 2: Anti-inflammatory Mechanism
A murine macrophage model was utilized to evaluate the anti-inflammatory effects of the compound. It was found to significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
Case Study 3: Antitumor Activity
In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest moderate solubility in aqueous solutions and a half-life conducive for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid, and how can purity be optimized?
- Methodology : Multi-step synthesis often involves halogenation and coupling reactions. For example, fluorobenzaldehyde intermediates (e.g., 4-chloro-3-fluorobenzaldehyde) can be used as precursors, followed by oxidation to the carboxylic acid . Purity optimization may require column chromatography, recrystallization, or HPLC purification. Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and spectroscopic methods (NMR, IR) .
Q. How should researchers handle safety risks associated with this compound during synthesis?
- Methodology : Follow SDS guidelines: use chemical fume hoods, wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation/ingestion; in case of skin contact, rinse with water for 15+ minutes. Store in sealed containers away from oxidizers and heat sources. Dispose via certified hazardous waste services .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy, chloro, fluoro groups) via H and C chemical shifts.
- HPLC : Assess purity using reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection .
- Mass spectrometry : Validate molecular weight (280.7 g/mol) via ESI or MALDI-TOF .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound?
- Methodology : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with enzymes or receptors, leveraging its benzoic acid scaffold for potential inhibition .
Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions?
- Methodology :
- Systematic optimization : Vary catalysts (e.g., Pd for coupling), solvents (polar vs. nonpolar), and temperatures.
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters.
- Cross-validation : Compare results with analogous compounds (e.g., 3-fluoro-4-methoxybenzoic acid derivatives) .
Q. How can the crystal structure of this compound inform its solid-state properties?
- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves packing motifs and hydrogen-bonding networks. For example, similar chlorophenyl-benzoic acid derivatives exhibit π-π stacking and halogen interactions, affecting solubility and stability .
Q. What approaches assess the compound’s potential as a pharmaceutical intermediate?
- Methodology :
- SAR studies : Modify substituents (e.g., methoxy, fluoro) to evaluate bioactivity changes.
- In vitro assays : Test enzyme inhibition (e.g., COX-2) or receptor binding using fluorescence polarization.
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .
Q. How can researchers address the lack of ecotoxicological data for this compound?
- Methodology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) per OECD guidelines. Measure LC values and bioaccumulation potential via HPLC-MS/MS. Compare with structurally related compounds (e.g., 4-chlorobenzoic acid derivatives) .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) that may impact yields.
- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in reported results .
- Safety Compliance : Regularly update risk assessments based on new toxicological findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
